

A Comprehensive Toxicological Profile and Handling Guide for Dimethylpyrroles

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Compound of Interest

Compound Name: 1H-Pyrrole, dimethyl-

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological data, handling precautions, and mechanistic insights for dimethylpyrrole isomers. The information is intended to support safe laboratory practices and inform risk assessments in research and development settings.

Toxicological Data Summary

The acute toxicity and irritancy of various dimethylpyrrole isomers are summarized below. Data has been compiled from publicly available Safety Data Sheets (SDS) and chemical databases. It is important to note that comprehensive toxicological data is not available for all isomers.

Table 1: Acute Toxicity Data for Dimethylpyrroles

Chemical Name	CAS Number	Route of Exposure	Species	Dose	Reference
2,5-Dimethylpyrrole	625-84-3	Oral	Rat	LD50 = 59 mg/kg	[1][2]
Dermal	Rabbit	LD100 = ~165 mg/kg	[2]		
Dermal	Not Specified	LD50 = 300 mg/kg	[3]		
2,4-Dimethylpyrrole	625-82-1	Oral	Not Available	No data available	[4]
Dermal	Not Available	No data available	[4]		
Inhalation	Not Available	No data available	[4]		
2,3-Dimethylpyrrole	600-28-2	Oral	Not Available	Harmful if swallowed (GHS classification)	[5]
Dermal	Not Available	No data available	[6]		
Inhalation	Not Available	No data available	[6]		
3,4-Dimethylpyrrole	Not Available	Oral	Not Available	No data available	
Dermal	Not Available	No data available			

Inhalation	Not Available	No data available
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LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population.

LD100: Lethal Dose, 100%. The lowest dose of a substance that is lethal to 100% of the test population.

Table 2: Hazard Classification and Irritancy Data for Dimethylpyrroles

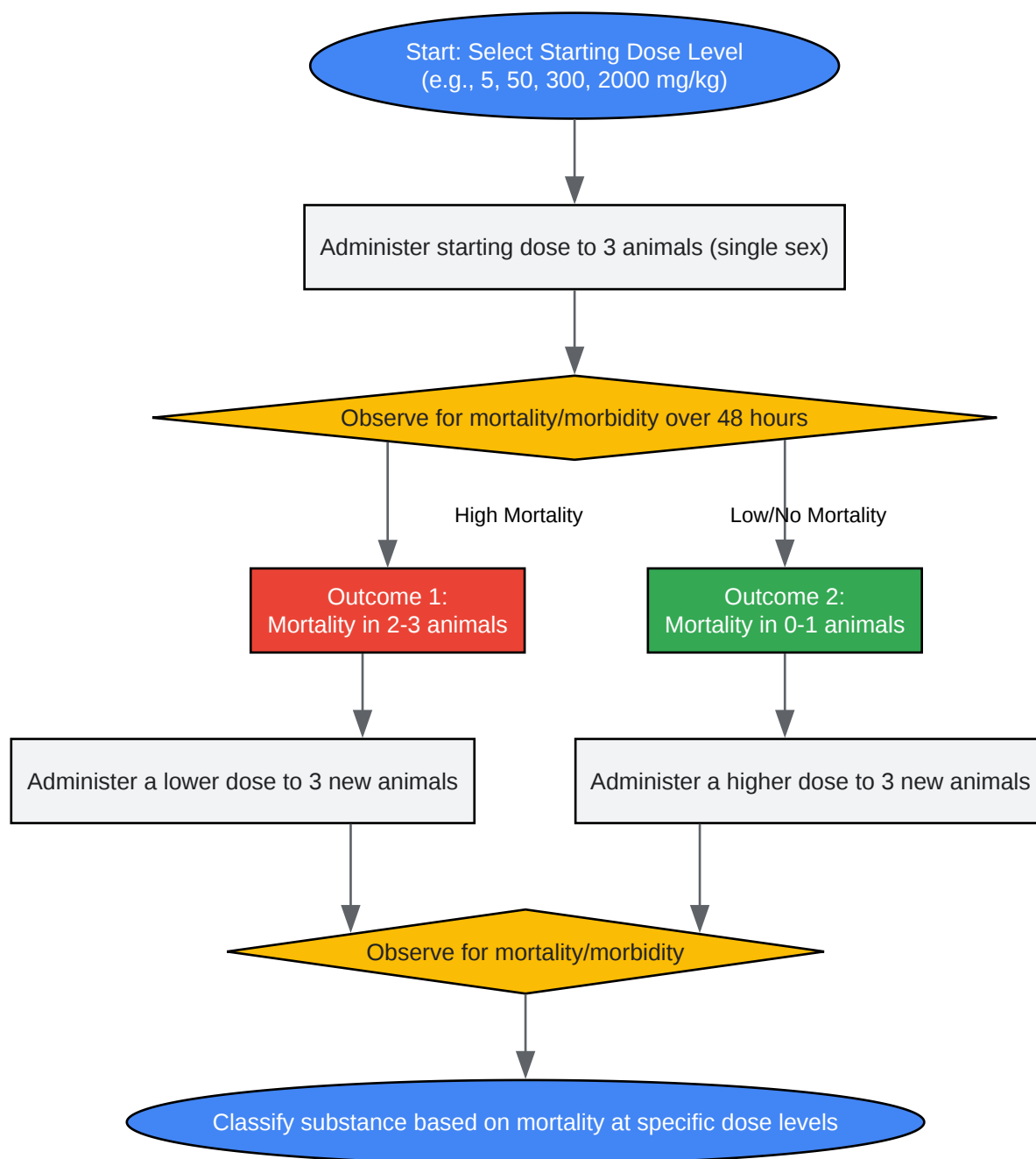
Chemical Name	Skin Irritation	Eye Irritation	Respiratory Irritation	Target Organ Toxicity	Other Hazards
2,5-Dimethylpyrrole	Causes skin irritation (Category 2) [1][3]	Causes serious eye irritation (Category 2/2A)[1][3]	May cause respiratory irritation (Category 3) [1][3]	Respiratory system[1]	Flammable liquid and vapor (Category 3) [1][3]. Toxic if swallowed, in contact with skin, or if inhaled[1][3].
2,4-Dimethylpyrrole	Causes skin irritation (Category 2) [4]	Causes serious eye irritation (Category 2) [4]	May cause respiratory irritation (Category 3) [4]	Respiratory system[4]	Combustible liquid[6].
2,3-Dimethylpyrrole	Causes skin irritation (Category 2) [5]	Causes serious eye damage (Category 1) [5]	May cause respiratory irritation (Category 3) [5]	Not specified	Flammable liquid and vapor (Category 3) [5].
3,4-Dimethylpyrrole	No data available	No data available	No data available	Not specified	No data available

Experimental Protocols for Toxicity Assessment

The toxicological data presented in the safety data sheets are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and reliability of the results.

Workflow for Acute Oral Toxicity Testing (Based on OECD Guideline 423: Acute Toxic Class Method)

The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals to classify a substance's toxicity.[1]



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Caption: Workflow for OECD Guideline 423.

Methodology:

- Animal Selection: Healthy, young adult rodents of a single sex (typically females) are used. [\[1\]](#)
- Dose Administration: The test substance is administered orally via gavage in a single dose. [\[3\]](#)
- Stepwise Procedure: The test begins with a starting dose administered to a group of three animals. The outcome (number of mortalities) determines the next step, which may involve dosing a new group of animals at a lower or higher fixed dose level (e.g., 5, 50, 300, 2000 mg/kg). [\[1\]](#)
- Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality. [\[7\]](#)
- Classification: The substance is classified into a toxicity category based on the dose levels at which mortality is observed. [\[2\]](#)

Methodology for In Vitro Skin Irritation Testing (Based on OECD Guideline 439)

This test uses a reconstructed human epidermis model to assess the potential of a substance to cause skin irritation. [\[4\]](#)

Methodology:

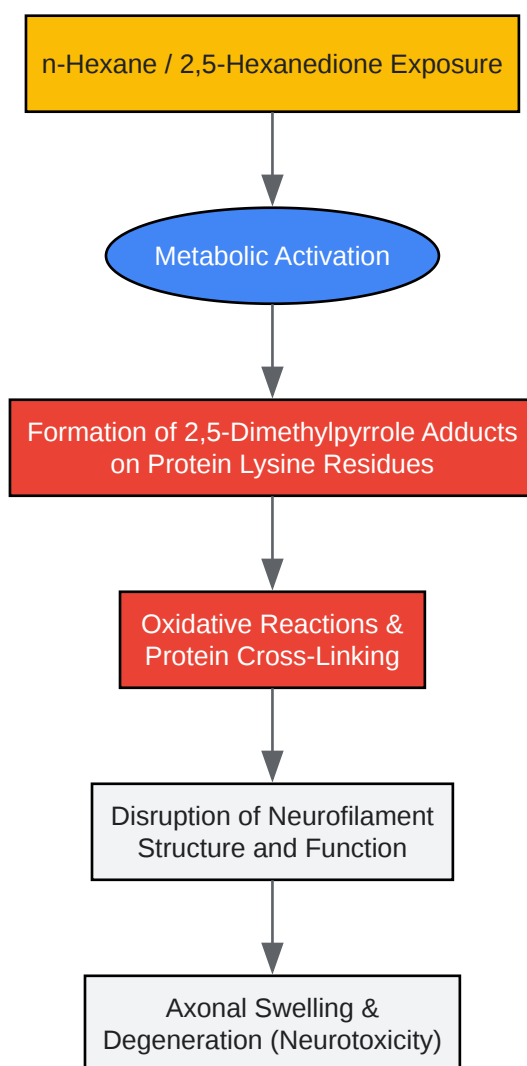
- Test System: A three-dimensional reconstructed human epidermis model is used, which mimics the properties of the upper layers of human skin. [\[4\]](#)
- Application of Substance: The test chemical is applied topically to the surface of the skin tissue. [\[4\]](#)
- Incubation: The treated tissues are incubated for a defined period.

- Viability Assessment: After exposure, cell viability is determined using a colorimetric assay (e.g., MTT assay).[8]
- Classification: A substance is identified as an irritant if the tissue viability is reduced below a certain threshold (e.g., $\leq 50\%$) compared to a negative control.[4]

Signaling Pathways in Dimethylpyrrole Toxicity

The neurotoxicity of 2,5-dimethylpyrrole is a significant concern, primarily linked to its formation as a metabolite of n-hexane and 2,5-hexanedione. The proposed mechanism involves the reaction of 2,5-hexanedione with the primary amine groups of lysine residues in proteins, leading to the formation of 2,5-dimethylpyrrole adducts.[9][10]

Proposed Signaling Pathway for 2,5-Dimethylpyrrole-Induced Neurotoxicity



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Caption: 2,5-Dimethylpyrrole Neurotoxicity Pathway.

This process of pyrrole adduct formation and subsequent protein cross-linking is believed to disrupt the structure and function of neurofilaments, leading to axonal swelling and ultimately, peripheral neuropathy.[11][12][13] Studies have shown that the rate of pyrrole formation correlates with the neurotoxic potential of the parent compound.[13]

Handling and Safety Precautions

Given the toxic and irritant properties of dimethylpyrroles, stringent safety measures must be implemented in the laboratory.

Engineering Controls

- Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
[14]
- Ensure that eyewash stations and safety showers are readily accessible.[14]

Personal Protective Equipment (PPE)

- Eye and Face Protection: Wear chemical safety goggles and/or a face shield.[14]
- Skin Protection:
 - Wear chemical-resistant gloves (e.g., nitrile rubber).
 - Wear a lab coat or other protective clothing to prevent skin contact.[14]
- Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Handling and Storage

- Avoid contact with skin, eyes, and clothing.[14]
- Do not breathe vapors or mists.[14]
- Keep containers tightly closed when not in use.
- Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[14]
- Ground and bond containers when transferring flammable liquids to prevent static discharge.
[3]

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

- Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[14]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Conclusion

Dimethylpyrroles, particularly the 2,5- and 2,4-isomers, present significant health hazards, including acute toxicity via multiple routes of exposure, as well as skin, eye, and respiratory irritation. The neurotoxic potential of 2,5-dimethylpyrrole, mediated by the formation of protein adducts, is a critical toxicological endpoint. Researchers and professionals in drug development must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure and mitigate risks. Further research is warranted to fully characterize the toxicological profiles of all dimethylpyrrole isomers.

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